Differential Myotoxic Potency: Atorvastatin Lactone Exhibits 14-Fold Higher Cytotoxicity in Human Skeletal Muscle Cells Compared to Atorvastatin Acid
Atorvastatin lactone demonstrates a 14-fold greater potency in inducing myotoxicity in primary human skeletal muscle cells compared to its pharmacologically active acid counterpart [1]. This differential toxicity profile is consistent across multiple statins, with lactone forms of fluvastatin, pravastatin, and simvastatin showing 26-, 23-, and 37-fold higher potency than their respective acid forms, indicating a class-wide but compound-specific phenomenon [1]. The lactone's myotoxic potential is further evidenced by a several-fold increase in systemic exposure observed in patients experiencing statin-induced myopathy compared to healthy controls, a finding not observed with the parent acid [2].
| Evidence Dimension | Potency to induce myotoxicity (fold difference) |
|---|---|
| Target Compound Data | 14-fold higher potency vs. acid form |
| Comparator Or Baseline | Atorvastatin acid (1-fold, baseline) |
| Quantified Difference | 14-fold increase |
| Conditions | Primary human skeletal muscle cells; fluorescence staining of living myotubes following incubation with increasing concentrations of each form. |
Why This Matters
This quantitative difference is essential for laboratories studying statin-induced myopathy mechanisms, enabling accurate risk assessment and requiring specific lactone procurement for toxicity assays.
- [1] Skottheim IB, et al. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro. Eur J Pharm Sci. 2008;33(4-5):317-25. View Source
- [2] Hermann M, et al. Exposure of atorvastatin is unchanged but lactone and acid metabolites are increased several-fold in patients with atorvastatin-induced myopathy. Clin Pharmacol Ther. 2006;79(6):532-9. View Source
